molecular formula C8H14O4S B1625386 Diethyl 2-mercaptosuccinate CAS No. 23060-14-2

Diethyl 2-mercaptosuccinate

Cat. No. B1625386
CAS RN: 23060-14-2
M. Wt: 206.26 g/mol
InChI Key: KLXFSKITMRWDPM-UHFFFAOYSA-N
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Description

Diethyl 2-mercaptosuccinate, also known as diethylmercaptosuccinic acid, diethylthiomalate, and thioacetic acid diethyl ester, is a chemical compound that holds immense potential in scientific research. It belongs to the class of mercapto carboxylic acids . Its applications range from catalysis to the synthesis of organic molecules, making it a valuable tool for researchers seeking innovative solutions.


Synthesis Analysis

Diethyl 2-mercaptosuccinate can be synthesized by several methods, including the reaction of diethylmalonic ester with hydrogen sulfide gas . A procedure was developed for preparing 2,3-dialkyl-substituted succinates by condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the sum of dienes .


Molecular Structure Analysis

The molecular formula of Diethyl 2-mercaptosuccinate is C8H14O4S . It has an average mass of 238.324 Da and a monoisotopic mass of 238.033356 Da .


Chemical Reactions Analysis

In the biodegradation of malathion by a psychrotolerant bacteria Ochrobactrum sp. M1D, diethyl 2-mercaptosuccinate was detected and identified as one of the major pathway metabolites . Based on the GCMS profile, three probable degradation pathways were interpreted .


Physical And Chemical Properties Analysis

Diethyl 2-mercaptosuccinate is a colorless to pale-yellow liquid with a pungent odor. It has a molecular weight of 206.26 g/mol . It is stable in slightly acidic as well as in alkaline solutions .

Scientific Research Applications

  • Nanotechnology

    • MS is used in nanotechnology, particularly in the creation of quantum dots (nanocrystals) and self-assembled monolayers in combination with gold or silver .
    • The thiol group of MS acts as a capping ligand for nanocrystals, providing stability in slightly acidic as well as in alkaline solutions .
    • The outcomes of these applications include the production of stable nanocrystals and monolayers, which have potential uses in various fields, including electronics and medicine .
  • Medical and Pharmaceutical Applications

    • MS has medical and pharmaceutical applications, including bioimaging, as a nanocarrier, and in relation to the antimicrobial activity of MS-silver and MS-gold nanoparticles .
    • The methods of application vary depending on the specific use. For example, in bioimaging, MS can be used to create contrast agents .
    • The outcomes of these applications can include improved imaging techniques and potential new treatments for various diseases .
  • Biological and Chemical Applications

    • MS can serve as an inhibitor for glutathione peroxidase, or the toxicity of substances can be increased due to the presence of MS in the respective cells or tissues .
    • The methods of application would involve introducing MS into a biological system and observing the effects .
    • The outcomes could include a better understanding of biological processes and potential new avenues for research .
  • Cosmetics

    • MS is widely utilized in the field of cosmetics as a reducing agent for numerous products .
    • The methods of application would involve incorporating MS into cosmetic formulations .
    • The outcomes could include improved product performance and potential new cosmetic products .
  • Nanotechnology: Quantum Dots

    • In the preparation of colloidal cadmium sulfide (CdS) quantum dots, MS is applied as a coating agent for the introduction of carboxylic acid groups .
    • This is important for the successive assembly onto bare titanium dioxide (TiO2) mesoporous films .
    • The outcomes of these applications include the production of stable quantum dots, which have potential uses in various fields, including electronics and medicine .
  • Bioremediation: Malathion Degradation

    • MS is a major pathway metabolite in the biodegradation of malathion, an organophosphorus pesticide .
    • The bacterium Ochrobactrum sp. M1D can utilize malathion as the sole source of carbon and energy, producing MS among other metabolites .
    • This application could be used for bioremediation of malathion-contaminated soil, particularly in cold climatic regions .
  • Fragrance Compound

    • Diethyl 2-mercaptosuccinate has been found to be useful as a fragrance compound .
    • This application could be used in the creation of new fragrances or the enhancement of existing ones .
  • Flavoring Agent

    • Diethyl 2-mercaptosuccinate has been found to be useful as a flavoring agent .
    • This application could be used in the creation of new flavors or the enhancement of existing ones .
  • Microbial Utilization

    • MS can be utilized by certain microbes as a carbon and energy source for growth .
    • This application could be used in bioremediation or in the study of microbial metabolism .
  • Chemical Synthesis

    • MS can be used in chemical synthesis due to its thiol and carboxylic acid groups .
    • This application could be used in the creation of new chemical compounds or materials .

properties

IUPAC Name

diethyl 2-sulfanylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-3-11-7(9)5-6(13)8(10)12-4-2/h6,13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXFSKITMRWDPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858803
Record name 2-Mercaptosuccinic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-mercaptosuccinate

CAS RN

23060-14-2
Record name Butanedioic acid, mercapto-, diethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023060142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Mercaptosuccinic acid diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diethyl 2-sulfanylbutanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl mercaptosuccinate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3F8WG8PVA4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
M Kato, K Toshima, S Matsumura - Biomacromolecules, 2009 - ACS Publications
… Figure 2 shows the behavior of three different monomers, dimethyl and diethyl 2-mercaptosuccinate and free 2-mercaptosuccinic acid, on the synthesis of poly(hexanediol-2-…
Number of citations: 66 pubs.acs.org
W Li, X Yan, C Gao, J Duan, S Beecham - Chemical Engineering Journal, 2020 - Elsevier
… After that, in the subsequent hydrolysis reaction, malaoxon was decomposed to malaoxon monoacid and diethyl 2-mercaptosuccinate via a carboxyl ester hydrolysis and a competing …
Number of citations: 24 www.sciencedirect.com
S Verma, D Singh, S Chatterjee - Letters in Applied Microbiology, 2021 - academic.oup.com
… As diethyl 2‐mercaptosuccinate was also found in the present study, therefore, it might … was degraded through multiple steps producing diethyl 2‐mercaptosuccinate as one of the …
Number of citations: 6 academic.oup.com
T Naqvi, AC Warden, N French, E Sugrue, PD Carr… - Plos one, 2014 - journals.plos.org
… The pK a of the leaving group of malathion (diethyl 2-mercaptosuccinate) is predicted to be 7.7, suggesting that malathion is turned over by PTE Ar with a k cat /K M that is at least …
Number of citations: 36 journals.plos.org
W Li, Y Zhao, X Yan, J Duan, CP Saint, S Beecham - Chemosphere, 2019 - Elsevier
… The decomposition of malathion was likely to have been initiated by the cleavage of the phosphorus-sulfur bonds leading to the formation of diethyl 2-mercaptosuccinate (P4), and then …
Number of citations: 51 www.sciencedirect.com
K Doichuanngam, RA Thornhill - Comparative Biochemistry and Physiology …, 1992 - Elsevier
… Note that diethyl 2mercaptosuccinate, which was detected in the external acetone rinse, was absent from the faeces homogenates. This indicates that the distinction drawn between the …
Number of citations: 8 www.sciencedirect.com
VR Arava, MR Bethi, KR Cherukuri, G Thota… - Der pharma …, 2013 - researchgate.net
… fumarate, Impurity-I O,O-dimethyl-S-(1-carboxy-2-carboethoxy) ethyl phosphorodithoate, O,O-methyl ethyl S-(1,2-dicarboethoxy)ethyl phosphorodithoate, Diethyl 2-mercaptosuccinate, …
Number of citations: 3 www.researchgate.net
F Matsumura, G Voss - Journal of Economic Entomology, 1964 - academic.oup.com
Comparative studies on the breakdown activities in organophosphate-resistant and -susceptible spider mite, Tetranychus urticae Koch, strains, against radioactive malation and …
Number of citations: 84 academic.oup.com
NWH Houx, WMF Jongen, AW De Vries… - Pesticide …, 1979 - Wiley Online Library
… Diethyl malate, diethyl 2-mercaptosuccinate (7), and unchanged malathion or malaoxon remain in the chloroform layer. Variations of this partitioning technique have been described.2~…
Number of citations: 6 onlinelibrary.wiley.com
RA Mohamed, KK Ong, NA Halim… - IOP Conference …, 2021 - iopscience.iop.org
… Once the bond between the serine and malathion is fully formed, diethyl-2mercaptosuccinate acts as a leaving group. This malathion-serine adduct is very stable and results in …
Number of citations: 3 iopscience.iop.org

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